molecular formula C8H13NO3S2 B11642714 Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- CAS No. 53278-45-8

Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]-

Cat. No.: B11642714
CAS No.: 53278-45-8
M. Wt: 235.3 g/mol
InChI Key: RABIBPKBSIYLFA-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- is a complex organic compound with a unique structure that includes a morpholine ring and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioic acid. This intermediate is then reacted with propanoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent and in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- involves its interaction with specific molecular targets. The morpholine ring and thioxomethyl group allow the compound to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-(4-methoxyphenyl): Similar in structure but with a methoxyphenyl group instead of a morpholinylthioxomethyl group.

    2-Propenoic acid: A simpler compound with a similar backbone but lacking the morpholine and thioxomethyl groups.

Uniqueness

Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]- is unique due to its combination of a morpholine ring and a thioxomethyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53278-45-8

Molecular Formula

C8H13NO3S2

Molecular Weight

235.3 g/mol

IUPAC Name

2-(morpholine-4-carbothioylsulfanyl)propanoic acid

InChI

InChI=1S/C8H13NO3S2/c1-6(7(10)11)14-8(13)9-2-4-12-5-3-9/h6H,2-5H2,1H3,(H,10,11)

InChI Key

RABIBPKBSIYLFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC(=S)N1CCOCC1

Origin of Product

United States

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